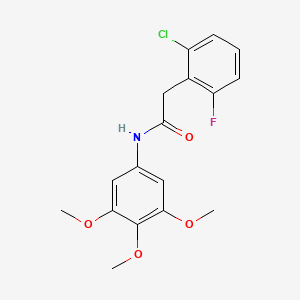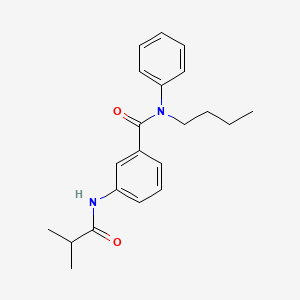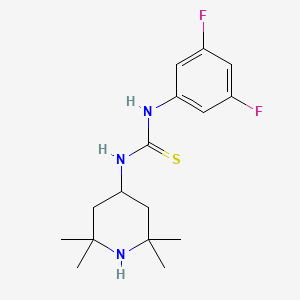
(2-chloro-4,5-dimethoxybenzyl)(1-phenylethyl)amine
説明
(2-chloro-4,5-dimethoxybenzyl)(1-phenylethyl)amine, also known as 2C-C-NBOMe, is a synthetic psychedelic drug that belongs to the NBOMe family. It is a potent agonist of the serotonin 2A receptor and has been found to produce hallucinogenic effects in humans. In
作用機序
(2-chloro-4,5-dimethoxybenzyl)(1-phenylethyl)amine is a potent agonist of the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. When (2-chloro-4,5-dimethoxybenzyl)(1-phenylethyl)amine binds to the serotonin 2A receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and glutamate. This activation of the serotonin 2A receptor is thought to be responsible for the hallucinogenic effects of (2-chloro-4,5-dimethoxybenzyl)(1-phenylethyl)amine.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-chloro-4,5-dimethoxybenzyl)(1-phenylethyl)amine are not well understood. However, it has been found to produce hallucinogenic effects similar to other psychedelics such as LSD and psilocybin. These effects include altered perception, enhanced creativity, and changes in mood and emotions. (2-chloro-4,5-dimethoxybenzyl)(1-phenylethyl)amine has also been reported to cause physical effects such as increased heart rate, blood pressure, and body temperature.
実験室実験の利点と制限
One advantage of using (2-chloro-4,5-dimethoxybenzyl)(1-phenylethyl)amine in lab experiments is its potent agonist activity at the serotonin 2A receptor. This allows researchers to study the effects of psychedelics on the brain with a high degree of specificity. However, one limitation of using (2-chloro-4,5-dimethoxybenzyl)(1-phenylethyl)amine is its potential for toxicity. It has been reported to cause severe adverse effects such as seizures, cardiovascular events, and death in some cases.
将来の方向性
There are several future directions for research on (2-chloro-4,5-dimethoxybenzyl)(1-phenylethyl)amine. One area of interest is the therapeutic potential of psychedelics for the treatment of mental health disorders such as depression, anxiety, and PTSD. Researchers are also interested in exploring the neural mechanisms underlying altered states of consciousness and the potential for psychedelics to enhance creativity and problem-solving abilities. Finally, there is a need for further research on the safety and toxicity of (2-chloro-4,5-dimethoxybenzyl)(1-phenylethyl)amine and other psychedelics to ensure their safe use in scientific research and potential therapeutic applications.
Conclusion
In conclusion, (2-chloro-4,5-dimethoxybenzyl)(1-phenylethyl)amine is a synthetic psychedelic drug that has been used in scientific research to study the effects of serotonin 2A receptor agonists on the brain. It has been found to produce hallucinogenic effects similar to other psychedelics such as LSD and psilocybin. While the biochemical and physiological effects of (2-chloro-4,5-dimethoxybenzyl)(1-phenylethyl)amine are not well understood, it has the potential for use in future research on the therapeutic potential of psychedelics and the neural mechanisms underlying altered states of consciousness. However, caution must be taken due to its potential for toxicity.
科学的研究の応用
(2-chloro-4,5-dimethoxybenzyl)(1-phenylethyl)amine has been used in scientific research to study the effects of serotonin 2A receptor agonists on the brain. It has been found to produce hallucinogenic effects similar to other psychedelics such as LSD and psilocybin. Researchers have used (2-chloro-4,5-dimethoxybenzyl)(1-phenylethyl)amine to study the neural mechanisms underlying altered states of consciousness and to explore the potential therapeutic applications of psychedelics.
特性
IUPAC Name |
N-[(2-chloro-4,5-dimethoxyphenyl)methyl]-1-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-12(13-7-5-4-6-8-13)19-11-14-9-16(20-2)17(21-3)10-15(14)18/h4-10,12,19H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCLYPUTFNBOQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC(=C(C=C2Cl)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4387946.png)
![{[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4387952.png)
![N-cyclohexyl-2-{2-[hydroxy(phenyl)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B4387954.png)
![3-(2-isopropoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4387957.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B4387961.png)
![3-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]propanenitrile](/img/structure/B4387965.png)
![6-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2H-chromen-2-one](/img/structure/B4387976.png)



![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B4388010.png)


![2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]pentanamide](/img/structure/B4388025.png)